1H-pyrrolo[2,3-b]pyridine 7-oxide
Overview
Description
1H-Pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound with the molecular formula C7H6N2O It is a derivative of pyridine and is characterized by the presence of a nitrogen atom in the pyridine ring and an oxygen atom attached to the nitrogen, forming an oxide
Mechanism of Action
Target of Action
The primary targets of 1H-pyrrolo[2,3-b]pyridine 7-oxide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . They play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This compound can form hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the receptor . This interaction results in the inhibition of FGFR signaling, thereby affecting the growth and proliferation of cancer cells .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these signaling pathways, affecting various cellular processes .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of FGFRs by this compound leads to a decrease in cell proliferation and an increase in apoptosis . In vitro studies have shown that this compound significantly inhibits the migration and invasion of 4T1 breast cancer cells .
Biochemical Analysis
Biochemical Properties
1H-pyrrolo[2,3-b]pyridine 7-oxide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting inhibitory activities with IC50 values of 7, 9, and 25 nM, respectively . These interactions are essential for its potential therapeutic applications in cancer treatment, as abnormal activation of FGFR signaling pathways is associated with tumor progression.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, particularly breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent . The compound also influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with FGFRs. Upon binding to these receptors, the compound inhibits their kinase activity, preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, the compound’s low molecular weight enhances its binding affinity and specificity towards FGFRs, making it a promising lead compound for further optimization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under inert gas conditions and is stored in glass containers with plastic inner tubes to prevent degradation . Long-term studies have shown that the compound maintains its inhibitory activity against FGFRs, with no significant loss of potency over extended periods . Its stability may be compromised when exposed to air, necessitating careful handling and storage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In intravenous dosing, the compound shows high total clearance, comparable to hepatic blood flow in rats . In oral dosing, it results in low plasma concentration and low oral bioavailability . At higher doses, the compound may exhibit toxic or adverse effects, necessitating careful dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell proliferation and migration. The compound interacts with enzymes such as FGFRs, influencing metabolic flux and metabolite levels . Its inhibition of FGFRs disrupts the normal metabolic processes, leading to reduced cell growth and increased apoptosis . Additionally, the compound’s interactions with other biomolecules may further modulate its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s low molecular weight facilitates its diffusion across cell membranes, allowing it to reach its target sites effectively . Its distribution within tissues is influenced by its binding affinity to FGFRs, leading to localized accumulation in areas with high receptor expression .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFRs . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects . Post-translational modifications and targeting signals may further direct the compound to specific cellular compartments, enhancing its therapeutic potential .
Preparation Methods
The synthesis of 1H-pyrrolo[2,3-b]pyridine 7-oxide can be achieved through several synthetic routes. One common method involves the oxidation of 1H-pyrrolo[2,3-b]pyridine using oxidizing agents such as oxone or hydrogen peroxide. The reaction typically takes place in a solvent like dimethylformamide (DMF) at room temperature . Another method involves the use of cyclopentylamine and diisopropylethylamine (DIPEA) in ethyl acetate, followed by oxidation with oxone .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically introduces a nitro group at the 3-position of the pyridine ring .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine 7-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as a ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine 7-oxide can be compared with other similar compounds such as:
7-Azaindole: This compound shares a similar pyridine ring structure but lacks the oxide group.
5-Bromo-7-azaindole: This derivative has a bromine atom at the 5-position, which can alter its reactivity and applications.
6-Methoxy-7-azaindole:
The uniqueness of this compound lies in its oxide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
7-hydroxypyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-9-5-1-2-6-3-4-8-7(6)9/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVRAFCMCYLLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=CC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10314807 | |
Record name | 7H-Pyrrolo[2,3-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10314807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55052-24-9 | |
Record name | 7H-Pyrrolo[2,3-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10314807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Azaindole N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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